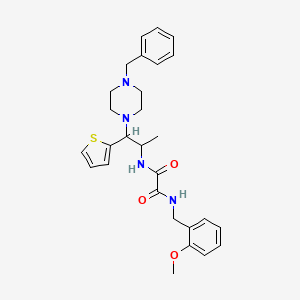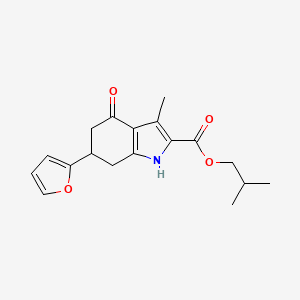![molecular formula C16H18FN3O B11430164 1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]azepane](/img/structure/B11430164.png)
1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]azepane is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorophenyl group in this compound enhances its stability and binding affinity, making it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]azepane typically involves a multi-step process. One common method includes the following steps:
Synthesis of Pyrazoline: This step involves a one-pot three-component reaction under microwave irradiation.
Oxidative Aromatization: The pyrazoline intermediate is then subjected to oxidative aromatization under conventional heating to form the pyrazole core.
Formation of Azepane Ring:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]azepane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]azepane involves its interaction with specific molecular targets. The fluorophenyl group enhances the binding affinity of the compound to its target proteins, such as the human estrogen alpha receptor (ERα) . This interaction can lead to the modulation of various signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]azepane can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and exhibits similar biological activities.
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with a fluorophenyl group, known for its antimicrobial and anticancer properties.
1-{[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(thiophen-2-yl)azepane: This compound has a similar structure but includes a thiophene ring, which may confer different biological activities.
The uniqueness of this compound lies in its specific combination of the pyrazole and azepane rings, along with the fluorophenyl group, which collectively contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18FN3O |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
azepan-1-yl-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C16H18FN3O/c17-13-7-5-12(6-8-13)14-11-15(19-18-14)16(21)20-9-3-1-2-4-10-20/h5-8,11H,1-4,9-10H2,(H,18,19) |
InChI Key |
AFOSGEPWBNMUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile](/img/structure/B11430085.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)biphenyl-2-carboxamide](/img/structure/B11430087.png)
![Ethyl 4-({[1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11430092.png)
![2,6-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11430099.png)

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11430107.png)
![2-(biphenyl-4-yl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11430115.png)


![3-(3-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11430139.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11430149.png)
![4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B11430166.png)
![N-(2-chlorobenzyl)-4-[1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B11430172.png)
![3-(5-chloro-2-methoxyphenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11430178.png)
